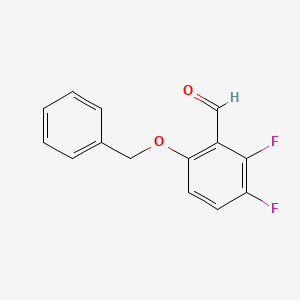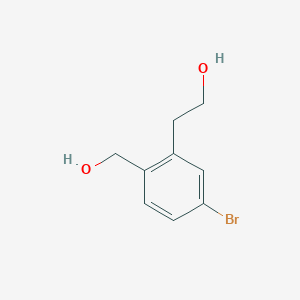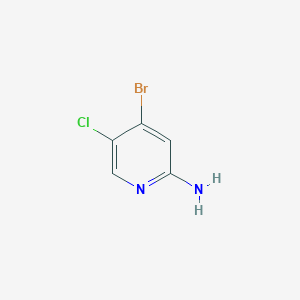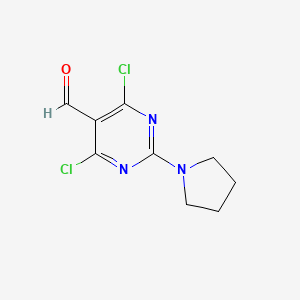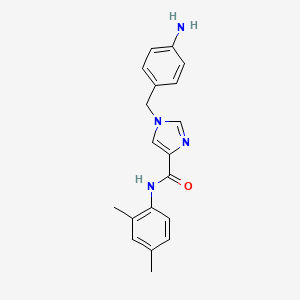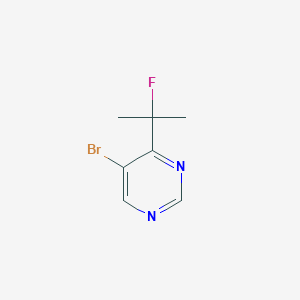
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine
Descripción general
Descripción
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a chemical compound with the molecular formula C7H8BrFN2 . It is a liquid at room temperature and has a molecular weight of 219.06 .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is 1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine is a liquid at room temperature . It has a molecular weight of 219.06 . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Bobek et al. (1975) explores the synthesis of 5-halogenopyrimidine nucleosides, including 5-fluoro, chloro, bromo, and iodo derivatives. These compounds have shown inhibitory growth effects on leukemia cells and certain bacterial strains, indicating their potential in cancer and antibacterial research.
Antitumor Activity
- Research by Rosowsky et al. (1981) involved the synthesis of 5-fluoro-1-[(2-hydroxyethoxy)methyl]uracil, a 5-fluorouracil derivative aimed at reducing side effects and increasing safety margins. Their findings suggest the potential of 5-bromo analogues in antitumor applications.
Radiosensitizing Activity in Cancer Treatment
- A study by Kumar & Sevilla (2017) demonstrates the radiosensitizing activity of 5-bromouracil, a halogen-substituted pyrimidine, in cancer treatment. The reactivity with electrons to form highly reactive radicals suggests its application in radiotherapy.
Probing DNA and RNA Secondary Structures
- Puffer et al. (2009) researched the use of 5-fluoro pyrimidines in probing DNA and RNA secondary structures through NMR spectroscopy. This application is significant for understanding nucleic acid structures and dynamics.
Synthesis and Evaluation of Antitubercular Activity
- A 2016 study by Verbitskiy et al. investigated the synthesis of various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines for their activity against Mycobacterium tuberculosis. This research contributes to the development of new antitubercular agents.
Thymidine Analogues for Tracking DNA Synthesis
- Research by Cavanagh et al. (2011) discusses the use of thymidine analogues, such as 5-bromo-2-deoxyuridine, for tagging and characterizing dividing cells in DNA synthesis studies, which is crucial for understanding cell division and cancer research.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements associated with this compound include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink, or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Propiedades
IUPAC Name |
5-bromo-4-(2-fluoropropan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-7(2,9)6-5(8)3-10-4-11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVHDULMOZWGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate](/img/structure/B1523324.png)
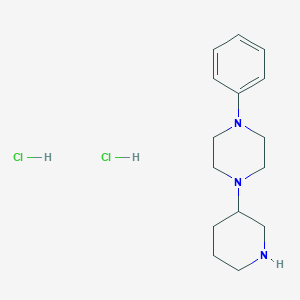
![1-{[4-(2,2,2-Trifluoroethoxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B1523327.png)
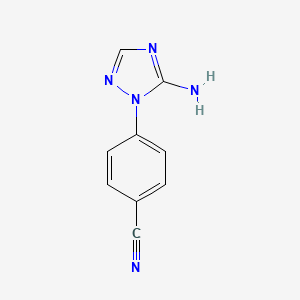
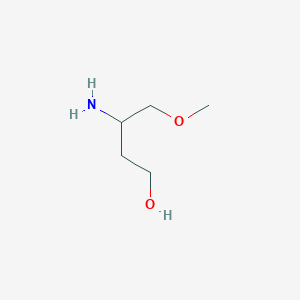
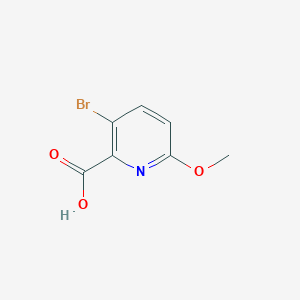
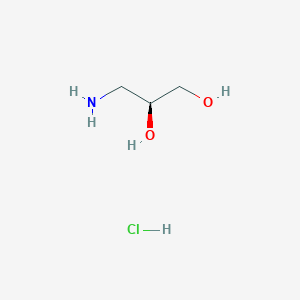
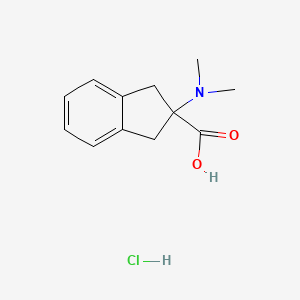
![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)
